1-amino-4,4-dimethylpentan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-4,4-dimethylpentan-2-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66104 g/mol . It is known for its unique structure, which includes an amino group and a ketone group, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride typically involves the reaction of 4,4-dimethylpentan-2-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-4,4-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-amino-4,4-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-4,4-dimethylpentan-2-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-methylpentan-2-one hydrochloride
- 1-amino-4,4-diethylpentan-2-one hydrochloride
- 1-amino-4,4-dimethylhexan-2-one hydrochloride
Uniqueness
1-amino-4,4-dimethylpentan-2-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the dimethyl groups at the 4-position enhances its steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-amino-4,4-dimethylpentan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBUXTIOFIGRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.